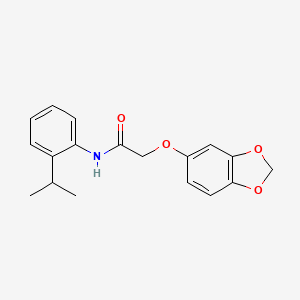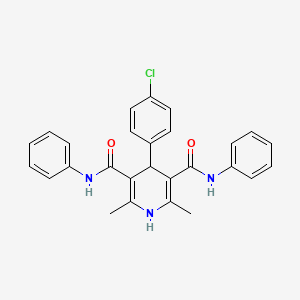![molecular formula C16H21N5O2 B5777663 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde can inhibit the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to induce apoptosis in cancer cells. In addition, the compound has been reported to enhance the activity of certain enzymes involved in antioxidant defense.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for the development of novel therapeutics. However, the compound's low solubility in aqueous solutions can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde. One potential direction is the investigation of its effects on other signaling pathways involved in various diseases. Another direction is the development of more efficient synthesis methods to improve the compound's solubility and bioavailability. Furthermore, the compound's potential as a drug delivery system for targeted therapy can also be explored.
Conclusion
In conclusion, 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a promising compound with multiple biological activities that make it a potential candidate for the development of novel therapeutics. Its anti-inflammatory, antioxidant, and anticancer properties have been extensively studied, and its mechanism of action is still being investigated. While the compound's low solubility in aqueous solutions can limit its use in certain experimental setups, future research can explore its potential in other signaling pathways involved in various diseases and its use as a drug delivery system for targeted therapy.
Synthesemethoden
The synthesis of 4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde involves the reaction of 4-hydroxybenzaldehyde with tert-butylamine and ethylamine in the presence of triethylamine and triphosgene. The resulting product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound has also been investigated for its ability to inhibit the growth of various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-5-17-13-18-14(21-16(2,3)4)20-15(19-13)23-12-8-6-11(10-22)7-9-12/h6-10H,5H2,1-4H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCKTUNZHGXVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)

![2-benzyl-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5777587.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide](/img/structure/B5777599.png)
![7-(4-phenoxyphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5777608.png)

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)
![1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)



![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)